molecular formula C19H20Cl2O3 B3936404 1,2-Dichloro-3-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]benzene

1,2-Dichloro-3-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]benzene

Cat. No.: B3936404
M. Wt: 367.3 g/mol
InChI Key: AGWJHIOJCKYJBU-UHFFFAOYSA-N
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Description

1,2-Dichloro-3-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]benzene is a complex organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of two chlorine atoms, a methoxy group, and a prop-2-enylphenoxy group attached to the benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-3-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]benzene typically involves multiple steps, starting with the chlorination of benzene to introduce the chlorine atoms. This is followed by the introduction of the methoxy group through a nucleophilic substitution reaction. The final step involves the attachment of the prop-2-enylphenoxy group via an etherification reaction. The reaction conditions often require the use of catalysts, such as Lewis acids, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and etherification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-3-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dechlorinated or demethoxylated products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as bromine. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, such as nitro or alkyl groups, onto the benzene ring.

Scientific Research Applications

1,2-Dichloro-3-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]benzene is utilized in several scientific research fields, including:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research on this compound includes its potential use as a therapeutic agent due to its unique chemical properties.

    Industry: It is employed in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-3-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]benzene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dichloro-3-methoxybenzene: This compound shares the dichloro and methoxy groups but lacks the prop-2-enylphenoxy group.

    1,2-Dichloro-3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene: Similar in structure but with a methyl group instead of a prop-2-enyl group.

Uniqueness

1,2-Dichloro-3-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]benzene is unique due to the presence of the prop-2-enylphenoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific research applications where other similar compounds may not be suitable.

Properties

IUPAC Name

1,2-dichloro-3-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2O3/c1-3-6-14-9-10-16(18(13-14)22-2)23-11-5-12-24-17-8-4-7-15(20)19(17)21/h3-4,7-10,13H,1,5-6,11-12H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWJHIOJCKYJBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCCOC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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